

2-(Tributylstannyl)thiophene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Tributylstannyl)thiophene

Cat. No.: B031521

[Get Quote](#)

An In-depth Technical Guide to **2-(Tributylstannyl)thiophene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tributylstannyl)thiophene is an important organotin reagent widely utilized in organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form carbon-carbon bonds.^{[1][2]} This versatility makes it a valuable building block in the synthesis of complex organic molecules, including conjugated polymers and pharmacologically active compounds.^{[3][4]} This document provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the Stille coupling reaction. Safety and handling precautions are also discussed due to the toxicity associated with organotin compounds.^{[5][6]}

Chemical Structure and Identifiers

2-(Tributylstannyl)thiophene consists of a thiophene ring substituted at the 2-position with a tributyltin group. The tin atom is bonded to the thiophene ring and three butyl chains.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	tributyl(thiophen-2-yl)stannane [7] [8]
CAS Number	54663-78-4 [1] [3] [9]
Molecular Formula	C ₁₆ H ₃₀ SSn [1] [10]
SMILES	CCCC--INVALID-LINK--(CCCC)c1cccs1 [3] [10]
InChI Key	UKTDFYOZPFNQOQ-UHFFFAOYSA-N [3] [10]
MDL Number	MFCD00192513 [1] [3]

| PubChem CID | 2779373[\[8\]](#) |

Physicochemical Properties

2-(Tributylstannyl)thiophene is a colorless to yellow liquid at room temperature.[\[1\]](#) It is stable under normal conditions but is sensitive to air and moisture.[\[2\]](#) Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	373.18 g/mol [1] [10]
Appearance	Colorless liquid [1] [11]
Boiling Point	155 °C at 0.1 mmHg [1] [10]
Density	1.175 g/mL at 25 °C [1] [3] [10]
Refractive Index (n _{20/D})	1.518 [1] [3] [10]
Flash Point	105 °C (221 °F) - closed cup [3] [7]

| Solubility | Soluble in organic solvents like THF and dichloromethane. |

Synthesis and Experimental Protocols

The most common method for synthesizing **2-(tributylstannylyl)thiophene** involves the reaction of a lithiated thiophene intermediate with tributyltin chloride.[\[1\]](#)

Experimental Protocol: Synthesis from 2-Bromothiophene

This protocol is adapted from a patented procedure.[\[1\]](#)

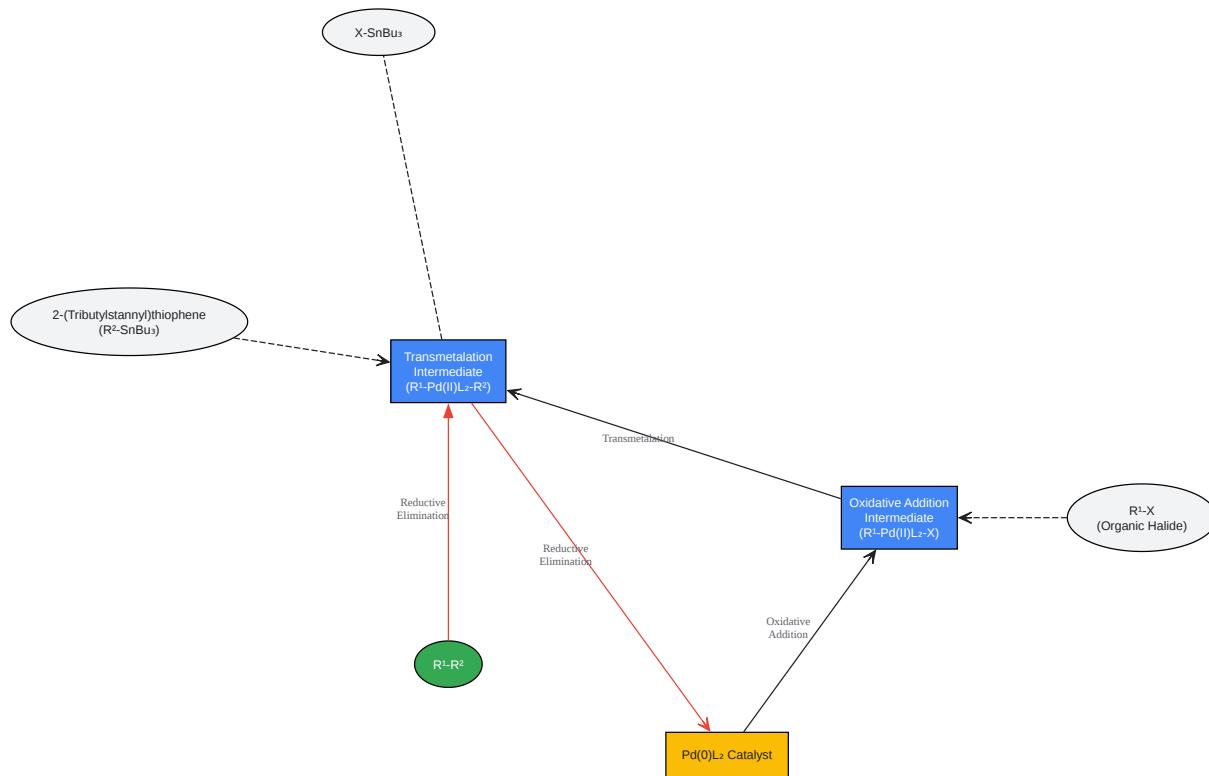
Materials:

- 2-Bromothiophene (4.89 g, 30 mmol)
- Anhydrous tetrahydrofuran (THF), 60 mL
- n-Butyllithium (n-BuLi), 2.2 M in hexane (15 mL, 33 mmol)
- Tributyltin chloride (8.95 mL, 33 mmol)
- Dichloromethane
- Deionized water
- Saturated saline solution
- Anhydrous magnesium sulfate
- Petroleum ether containing a small amount of triethylamine

Procedure:

- Add 2-bromothiophene and anhydrous THF to a 250 mL three-necked flask equipped with a constant pressure dropping funnel.
- Evacuate the system and backfill with argon three times to ensure an inert atmosphere.[\[1\]](#)
- Cool the reaction flask to -20 °C using a cryostat bath.

- Slowly add the n-butyllithium solution dropwise while maintaining the temperature at -20 °C. Stir for 1 hour at this temperature.[1]
- Slowly add tributyltin chloride dropwise to the reaction mixture, again maintaining the temperature at -20 °C. Continue the reaction for another hour.[1]
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding 150 mL of deionized water.
- Extract the aqueous layer three times with dichloromethane (80 mL each).
- Combine the organic layers and wash them three times with saturated saline solution (100 mL each).[1]
- Dry the organic phase over anhydrous magnesium sulfate overnight.
- Filter to remove the desiccant and concentrate the filtrate using a rotary evaporator.
- Purify the resulting residue by silica gel column chromatography, using petroleum ether with a small amount of triethylamine as the eluent, to yield the final product as a colorless liquid (Expected yield: ~90%).[1]


Applications in Organic Synthesis: The Stille Coupling

2-(Tributylstannyl)thiophene is a key reagent in the Stille cross-coupling reaction, a powerful method for forming C-C bonds between an organostannane and an organic electrophile (typically an organohalide or triflate), catalyzed by a palladium complex.[2][6] This reaction is valued for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture.[2]

The thiophene moiety introduced via this reaction is a critical component in many materials used in organic electronics, such as conductive polymers and organic light-emitting diodes (OLEDs).[4]

Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.[\[6\]](#) [\[12\]](#)

[Click to download full resolution via product page](#)

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

The cycle proceeds via three main steps:

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an organic electrophile (R¹-X) to form a Pd(II) complex.[\[6\]](#)
- **Transmetalation:** The R² group (the thienyl group from **2-(tributylstannyl)thiophene**) is transferred from the tin atom to the palladium complex, displacing the halide (X) and forming a new Pd(II) intermediate.[\[6\]](#)

- Reductive Elimination: The two organic groups (R^1 and R^2) are coupled and eliminated from the palladium center, forming the desired product (R^1-R^2) and regenerating the $Pd(0)$ catalyst, which re-enters the cycle.[6]

Safety and Handling

2-(Tributylstannylyl)thiophene is a hazardous substance and must be handled with appropriate safety precautions.[5]

Table 3: Hazard Information

Hazard Type	GHS Classification
Acute Toxicity	Toxic if swallowed (Category 3, Oral), Harmful in contact with skin (Category 4, Dermal). [3][13]
Irritation	Causes skin and serious eye irritation (Category 2).[3][13]
Organ Toxicity	Causes damage to organs (thymus) through prolonged or repeated exposure (STOT RE 1). [3][14]
Reproductive Toxicity	May damage fertility or the unborn child (Category 1B).[3][15]

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[3][5][13] |

Handling Recommendations:

- Work in a well-ventilated area, preferably under a chemical fume hood.[14]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]
- Avoid breathing vapors or mists.[15]

- Keep containers tightly sealed when not in use.[5]
- Prevent the material from entering drains or waterways due to its high aquatic toxicity.[14]
- In case of spills, absorb with an inert material and dispose of as hazardous waste.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(TRIBUTYLSTANNYL)THIOPHENE | 54663-78-4 [chemicalbook.com]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]
- 4. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-(Tri-n-butylstannyl)thiophene | C16H30SSn | CID 2779373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-三丁基甲锡烷基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-(Tributylstannyl)thiophene 97 54663-78-4 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-(Tributylstannyl)thiophene chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031521#2-tributylstannyl-thiophene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com